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molecular formula C19H19NO3 B2847056 1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid CAS No. 147958-95-0

1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid

Cat. No. B2847056
M. Wt: 309.365
InChI Key: GABASQJONDKFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609696B2

Procedure details

A stirred mixture of methyl 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylate (0.10 g, 0.31 mmol), sodium hydroxide (25 mg, 0.62 mmol), water (4 mL) and tetrahydrofuran (1 mL) is heated at 50° C. for 3 h. Solvents are removed under reduced pressure giving a residue. The residue is redissolved 1M aqueous HCl (4 mL) and extracted with EtOAc (3×4 mL). The organic layers are combined, dried (Na2SO4), filtered and concentrated under reduced pressure to give 82 mg (93%) of 1-(biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid. m/z=310 [M++H].
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][C:4]([C:7]([N:9]2[CH2:14][CH2:13][CH:12]([C:15]([O:17]C)=[O:16])[CH2:11][CH2:10]2)=[O:8])=[CH:3][CH:2]=1.[OH-].[Na+].O.Cl>O1CCCC1>[C:1]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:2]=[CH:3][C:4]([C:7]([N:9]2[CH2:10][CH2:11][CH:12]([C:15]([OH:17])=[O:16])[CH2:13][CH2:14]2)=[O:8])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)N1CCC(CC1)C(=O)OC)C1=CC=CC=C1
Name
Quantity
25 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a residue
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)N1CCC(CC1)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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